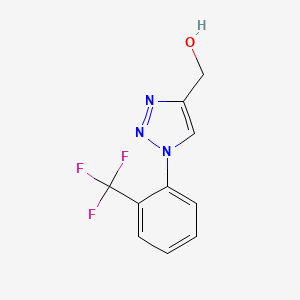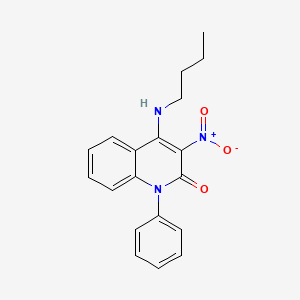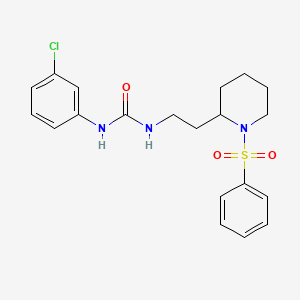
3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide, also known as TQB, is a novel small molecule compound that has shown potential in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide is not fully understood, but it has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation, angiogenesis, and tumor growth. This compound has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of angiogenic factors, such as VEGF. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of tumor cells. In addition, this compound has been shown to improve cognitive function and to reduce oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide in lab experiments is its relatively low toxicity compared to other small molecule compounds. However, this compound has limited solubility in aqueous solutions, which may make it difficult to use in certain types of experiments. In addition, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound.
Direcciones Futuras
There are several future directions for 3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide research. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in combination with other small molecule compounds or immunotherapies for the treatment of cancer. Further studies are also needed to fully understand the mechanisms of action of this compound and to optimize its pharmacological properties.
Métodos De Síntesis
3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide can be synthesized using a multi-step process that involves the reaction of 2-(thiophen-3-yl)benzylamine with 3-chloro-4-oxoquinazoline, followed by the addition of propanoyl chloride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. In addition, this compound has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases.
Propiedades
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[(2-thiophen-3-ylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c26-21(9-11-25-15-24-20-8-4-3-7-19(20)22(25)27)23-13-16-5-1-2-6-18(16)17-10-12-28-14-17/h1-8,10,12,14-15H,9,11,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGKDSGWXHCDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCN2C=NC3=CC=CC=C3C2=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(3,4-dimethoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2451547.png)

![6-benzyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2451550.png)

![6-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-pyridazinamine](/img/structure/B2451553.png)
![(E)-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2451554.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(4-methyl-2-phenylthiazol-5-yl)ethanone](/img/structure/B2451557.png)



![[(2-Chlorophenyl)methyl][(2-chloroquinolin-3-yl)methylidene]amine](/img/structure/B2451563.png)

![3,6-dichloro-N-[3-(2-sulfanyl-1H-imidazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2451568.png)